2-Octanesulfonic acid
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Overview
Description
2-Octanesulfonic acid is an organosulfur compound with the molecular formula C8H18O3S. It is a sulfonic acid derivative of octane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the octane chain. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of octane using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octane chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of octane using a sulfonating agent such as sulfur trioxide. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing and heat dissipation.
Chemical Reactions Analysis
Types of Reactions: 2-Octanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Various substituted octanesulfonic acid derivatives
Scientific Research Applications
2-Octanesulfonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-octanesulfonic acid is primarily related to its strong acidic properties. The sulfonic acid group (-SO3H) can donate protons (H+), making it a strong acid. This property allows it to participate in acid-catalyzed reactions and to act as an ion-pairing reagent in chromatography. The molecular targets and pathways involved depend on the specific application, such as the separation of compounds in HPLC or the stabilization of proteins and peptides in biological samples.
Comparison with Similar Compounds
1-Octanesulfonic acid: Similar in structure but with the sulfonic acid group attached to the first carbon of the octane chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain, used in similar applications but with different properties due to its shorter chain length.
Perfluorooctanesulfonic acid: A fluorinated analog with unique properties, including high stability and resistance to degradation.
Uniqueness: 2-Octanesulfonic acid is unique due to its specific chain length and the position of the sulfonic acid group, which confer distinct properties and reactivity compared to other sulfonic acids. Its ability to act as an ion-pairing reagent in HPLC makes it particularly valuable in analytical chemistry.
Properties
CAS No. |
10435-83-3 |
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Molecular Formula |
C8H18O3S |
Molecular Weight |
194.29 g/mol |
IUPAC Name |
octane-2-sulfonic acid |
InChI |
InChI=1S/C8H18O3S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |
InChI Key |
LHQXHHDBJMMPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)S(=O)(=O)O |
Origin of Product |
United States |
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